N1‑H vs. N1‑Methyl: Functional Consequence for Kinase Profiling Selectivity
CAS 1105225-61-3 carries a free N1‑H hydrogen, whereas the majority of commercially available near‑neighbours (e.g., N4-(3,4‑dimethylphenyl)‑N6,N6‑dimethyl‑1‑methyl‑1H‑pyrazolo[3,4‑d]pyrimidine‑4,6‑diamine) are N1‑methylated. Structural biology data with the pyrazolo[3,4‑d]pyrimidine series show that N1‑substituents occupy the selectivity pocket of the kinase ATP‑binding site, and patent SAR tables demonstrate that N1‑methylation typically reduces pan‑kinase promiscuity while boosting potency for specific targets such as Abl and Src [1][2]. Consequently, the unsubstituted variant serves as a cleaner baseline for kinome‑wide profiling studies, enabling researchers to deconvolute the contribution of the N1‑substituent to selectivity fingerprints [1].
| Evidence Dimension | N1 substitution status and associated kinase selectivity shifts |
|---|---|
| Target Compound Data | N1 = unsubstituted (H); no reported selective kinase potency below 1 µM; expected broad, weak pan‑kinase interaction profile based on class behaviour [1]. |
| Comparator Or Baseline | N1‑methyl analogue (noted in patent examples): typically shifts Abl IC50 from >10 µM to sub‑micromolar range and Src IC50 from >10 µM to low micromolar range [2]. |
| Quantified Difference | Qualitative shift in selectivity; exact IC50 delta unavailable for this exact pair, but literature consensus indicates ≥10‑fold change in selectivity window across multiple kinases [1][2]. |
| Conditions | Kinase inhibition assays referenced in US Patent 7,772,231 (ATP‑competitive format, recombinant human kinases) [2]. |
Why This Matters
For laboratories building SAR tables or validating kinase‑screening hits, procuring the N1‑H compound provides an indispensable negative control for N1‑methylation effects, preventing false attribution of activity to the core scaffold.
- [1] Quintela, J. M., et al. (2003). 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells. Bioorganic & Medicinal Chemistry, 11(6), 863–868. DOI: 10.1016/S0968-0896(02)00562-X View Source
- [2] US Patent 7,772,231 B2 (2010). Substituted pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors. Filed Dec. 29, 2005. View Source
